Firsocostat

描述

非索司他是一种乙酰辅酶 A 羧化酶的小分子抑制剂,该酶在脂肪酸合成中起着至关重要的作用。它最初被命名为 GS-0976,由宁波斯治疗公司发现。 非索司他目前正在由吉利德科学公司开发,用于治疗非酒精性脂肪性肝病和非酒精性脂肪性肝炎 .

准备方法

合成路线及反应条件

非索司他的合成通过一个多步过程,涉及关键中间体的形成及其随后的偶联。合成路线通常包括以下步骤:

- 恶唑环的形成。

- 恶唑中间体与噻吩并[2,3-d]嘧啶衍生物的偶联。

- 甲氧基苯基和氧杂环己烷-4-基氧乙基的引入。

- 与丙酸衍生物的最终偶联。

反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保最终产物的产率和纯度高 .

工业生产方法

非索司他的工业生产涉及将实验室合成过程放大。这包括优化反应条件、使用大型反应器并确保符合良好生产规范 (GMP)。 该过程还涉及严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型

非索司他经历各种化学反应,包括:

氧化: 非索司他在特定条件下可以被氧化,形成氧化衍生物。

还原: 它也可以发生还原反应,产生还原形式。

取代: 非索司他可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要形成的产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱羟基形式 .

科学研究应用

Nonalcoholic Steatohepatitis (NASH)

Firsocostat has been extensively studied for its effectiveness in treating NASH, a condition characterized by fat buildup in the liver leading to inflammation and fibrosis. Key clinical trials include:

- Phase 2 Trials : Several Phase 2 studies have evaluated this compound's safety and efficacy in patients with NASH and varying degrees of fibrosis. For instance, a trial involving 392 patients demonstrated that combinations of this compound with other agents like cilofexor led to significant improvements in liver biochemistry and reductions in liver fat .

- Combination Therapy : this compound is often tested alongside other drugs to enhance therapeutic outcomes. A notable study combined this compound with cilofexor, showing a reduction in hepatic fat by 30% or more in 74% of participants after 12 weeks . This combination also improved various biomarkers related to liver health.

| Study | Combination | Duration | Participants | Key Findings |

|---|---|---|---|---|

| Phase 2 | Cilofexor + this compound | 12 weeks | 20 | Significant reduction in hepatic fat |

| Phase 2b | This compound + Selonsertib | 48 weeks | 392 | Improvements in NASH activity; potential antifibrotic effects |

Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)

This compound is also being investigated for its potential benefits in treating metabolic dysfunction-associated fatty liver disease (MAFLD), an emerging classification that encompasses conditions similar to NASH but focuses on metabolic factors. Preliminary studies indicate that this compound may help reduce liver fat and improve metabolic parameters in affected patients .

Case Study: Efficacy in Advanced Fibrosis

In a recent clinical trial involving patients with advanced fibrosis due to NASH, participants receiving a combination of cilofexor and this compound showed promising results. The study reported improvements in fibrosis scores and significant reductions in liver enzymes compared to placebo groups. Notably, the combination therapy was well tolerated with manageable side effects .

Case Study: Safety Profile

In another trial assessing the safety profile of this compound over a longer duration (48 weeks), results indicated that while some patients experienced mild to moderate side effects such as pruritus, overall tolerability was favorable. The study highlighted the importance of monitoring liver function tests regularly during treatment .

作用机制

非索司他通过抑制乙酰辅酶 A 羧化酶发挥作用,乙酰辅酶 A 羧化酶是一种参与乙酰辅酶 A 转化为丙二酰辅酶 A 的酶,这是脂肪酸合成中的关键步骤。通过抑制这种酶,非索司他减少脂肪酸的合成并促进其氧化。 这导致肝脂肪变性减少和胰岛素敏感性提高 .

相似化合物的比较

非索司他在双重抑制乙酰辅酶 A 羧化酶 1 和乙酰辅酶 A 羧化酶 2 方面是独特的,这两种酶参与脂肪酸代谢的不同方面。类似化合物包括:

西洛菲考: 一种法尼醇 X 受体激动剂,它抑制胆汁酸合成和糖异生。

司美格鲁肽: 一种胰高血糖素样肽-1 受体激动剂,它调节脂质代谢并具有抗炎作用.

生物活性

Firsocostat, also known as GS-0976, is an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor developed for the treatment of non-alcoholic steatohepatitis (NASH). This compound has garnered attention due to its unique mechanism of action and promising clinical results. Below, we explore its biological activity, supported by research findings, case studies, and relevant data.

This compound functions as an allosteric inhibitor of ACC, specifically targeting the biotin carboxylase dimerization site. This binding prevents the dimerization necessary for ACC activity, thus inhibiting its function in fatty acid synthesis. The compound selectively inhibits both ACC1 and ACC2 isoforms without affecting other enzymes or receptors, demonstrating a high specificity that minimizes off-target effects .

Preclinical Findings

In preclinical studies using mouse models of NASH, this compound administration resulted in significant improvements in hepatic lipid metabolism. Notably, it ameliorated steatosis and hepatic fibrosis. The specific inhibition of ACC led to decreased de novo lipogenesis and enhanced mitochondrial fatty acid oxidation, contributing to reduced liver fat accumulation .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, most notably the Phase 2 ATLAS study. This double-blind, placebo-controlled trial involved 392 patients with advanced fibrosis due to NASH. Key findings include:

- Primary Endpoint : A ≥1-stage improvement in fibrosis without worsening of NASH was observed in 12% of patients treated with this compound monotherapy after 48 weeks .

- Secondary Endpoints : Statistically significant improvements were noted in liver biochemistry markers (e.g., ALT and AST), non-invasive tests of fibrosis, and the NAFLD Activity Score (NAS). For instance, a ≥2-point reduction in NAS was achieved more frequently in the this compound group compared to placebo .

Data Table: ATLAS Study Results

| Treatment Group | Fibrosis Improvement (%) | NAS Reduction (%) | ALT Reduction (%) | AST Reduction (%) |

|---|---|---|---|---|

| This compound (n=33) | 12.1 | 20.9 | -37% | -30% |

| Cilofexor (n=34) | 11.8 | 19.1 | -35% | -28% |

| Placebo (n=38) | 10.5 | - | - | - |

Combination Therapies

This compound has also been studied in combination with other agents such as cilofexor and semaglutide. In one study involving a combination regimen of cilofexor and this compound:

- Patient Outcomes : 74% of patients showed a significant decline in hepatic fat after 12 weeks of treatment.

- Safety Profile : The combination was well tolerated with gastrointestinal events being the most common adverse effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

- Patient Cohort Analysis : A cohort of patients treated with this compound demonstrated marked reductions in liver stiffness and improvements in quality-of-life metrics related to liver health.

- Longitudinal Study : In a longitudinal study assessing patients over multiple years, those receiving this compound showed sustained improvements in liver function tests compared to historical controls not receiving the treatment .

属性

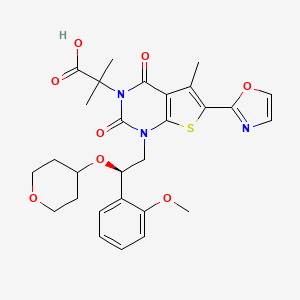

IUPAC Name |

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWWXIBKLBMSCS-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434635-54-7 | |

| Record name | Firsocostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Firsocostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FIRSOCOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Firsocostat interact with its target, ACC, and what are the downstream effects?

A1: this compound binds to and inhibits both isoforms of ACC, ACC1 and ACC2, within the liver [, ]. This inhibition blocks the conversion of acetyl-coenzyme A to malonyl-CoA, a key step in de novo lipogenesis (DNL), effectively reducing the liver's ability to synthesize new fatty acids [, ]. As a result, this compound treatment leads to decreased hepatic triglyceride content [, ]. Additionally, the reduced malonyl-CoA levels alleviate the inhibition of carnitine palmitoyltransferase I, promoting fatty acid oxidation within the liver [].

Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A2: this compound is primarily eliminated through hepatic metabolism, with hepatic organic anion transporting polypeptides (OATPs) playing a crucial role in its disposition []. Uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes have minimal involvement in its metabolism []. Notably, this compound demonstrates a low renal clearance [].

Q3: What is the influence of food and acid-reducing agents on Cilofexor, an FXR agonist often co-administered with this compound?

A4: While light-fat meals do not significantly affect Cilofexor exposure, high-fat meals can reduce its AUC by around 35% []. Concomitant administration of Cilofexor with acid-reducing agents like famotidine or omeprazole can substantially increase its exposure, particularly under fasting conditions []. Therefore, caution is advised when combining these medications, and co-administration under fasting conditions is generally not recommended with current formulations [].

Q4: What evidence supports the efficacy of this compound in treating NASH?

A5: Preclinical studies demonstrate that this compound effectively reduces hepatic steatosis and improves liver enzyme profiles in various animal models of NASH [, ]. A phase 2 clinical trial in patients with NASH and fibrosis revealed that this compound (20 mg daily for 12 weeks) significantly reduced liver fat by 29% compared to placebo []. These findings, along with positive results from combination therapies including this compound, support its potential as a treatment for NASH [, , , ].

Q5: What are the known safety concerns associated with this compound?

A6: While generally well-tolerated in clinical trials, this compound treatment has been associated with an increase in plasma triglyceride levels [, ]. This effect necessitates careful monitoring of lipid profiles during treatment, and the long-term cardiovascular implications of this observation warrant further investigation [, ].

Q6: How does this compound achieve liver-targeted delivery?

A7: this compound exhibits high affinity for OATPs, which are predominantly expressed in the liver [, ]. This preferential uptake by hepatic OATPs contributes to its liver-targeted distribution and reduces systemic exposure, potentially minimizing off-target effects [, ].

Q7: What are the future directions and research gaps in this compound research?

A7: Future research should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。